3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride
Description
Historical Development and Discovery
The emergence of 3-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride represents a convergence of advancements in heterocyclic chemistry and medicinal chemistry. While its exact date of first synthesis remains undocumented in public literature, its structural analogs and synthetic pathways gained prominence in the early 2020s through innovations in catalytic cross-coupling and amination reactions. For instance, the use of pyrazin-2-amine as a precursor in Suzuki-Miyaura couplings, as demonstrated in the synthesis of N-(pyrazin-2-yl)thiophene-2-carboxamides, provided a methodological foundation for developing similar compounds. The integration of cyclohexane carboxylic acid derivatives into pyrazine-based scaffolds likely arose from efforts to optimize pharmacokinetic properties, such as solubility and metabolic stability, in drug discovery programs.
Key milestones include the application of titanium tetrachloride-mediated condensations for amide bond formation and the strategic use of hydrochloride salts to enhance crystallinity and stability. These developments align with broader trends in optimizing heterocyclic compounds for biological activity, as seen in antimalarial imidazopyridazine inhibitors targeting PfCDPK1.
Position within Heterocyclic Chemistry Research
This compound occupies a unique niche due to its hybrid structure, combining a pyrazine ring, a cyclohexane backbone, and a carboxylic acid group. Pyrazine, a six-membered aromatic ring with two nitrogen atoms at para positions, is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic resistance. The cyclohexane moiety introduces conformational rigidity, which can modulate binding affinity to biological targets, while the carboxylic acid group enables salt formation (e.g., hydrochloride) to improve aqueous solubility.
This compound exemplifies the strategic fusion of aromatic and aliphatic systems to balance lipophilicity and polarity—a critical consideration in central nervous system (CNS) drug design and enzyme inhibition. Its structural features align with trends in kinase inhibitor development, where pyrazine derivatives have been used to target ATP-binding pockets through π-π stacking and hydrogen-bond interactions.
Significance in Pyrazine-Based Compound Research
The compound’s significance lies in its versatility as a synthetic intermediate and potential pharmacophore. Pyrazine derivatives are extensively studied for antimicrobial, anticancer, and anti-inflammatory activities. For example, N-(pyrazin-2-yl)carboxamides have shown promise in modulating nonlinear optical (NLO) properties, suggesting applications in material science. The hydrochloride salt form further enhances its utility in formulation development.
Table 1: Comparative Analysis of Pyrazine Derivatives
The target compound’s dual functionality—a basic pyrazine amine and an acidic carboxylic acid—enables diverse chemical modifications, such as esterification or peptide coupling, to generate libraries of derivatives for high-throughput screening.
Research Gaps and Scientific Rationale
Despite its synthetic accessibility, critical gaps persist in understanding the compound’s biological targets and structure-activity relationships (SAR). For instance, while pyrazine derivatives are known to inhibit kinases like PfCDPK1, the specific interactions of this compound with mammalian or microbial enzymes remain uncharacterized. Additionally, its physicochemical properties—such as logP, pKa, and membrane permeability—have not been systematically evaluated, limiting its adoption in drug development pipelines.
Further research should prioritize:
- Mechanistic Studies : Elucidating its binding affinity to clinically relevant targets using X-ray crystallography or molecular docking.
- SAR Exploration : Modifying the cyclohexane ring (e.g., introducing substituents) or pyrazine moiety to optimize potency and selectivity.
- In Vivo Profiling : Assessing pharmacokinetics and efficacy in disease models, building on methodologies used for related antimalarial compounds.
This compound’s hybrid architecture positions it as a promising candidate for addressing multifactorial diseases, provided these gaps are systematically addressed.
Properties
IUPAC Name |
3-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c15-11(16)8-2-1-3-9(6-8)14-10-7-12-4-5-13-10;/h4-5,7-9H,1-3,6H2,(H,13,14)(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKSBMUCQYSLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC2=NC=CN=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazine-Cyclohexane Scaffold
The core structure of 3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid is typically assembled through a multi-step sequence involving pyrazine functionalization and cyclohexane derivatization. A pivotal step involves the coupling of a pyrazine amine with a cyclohexane carboxylic acid derivative.
Amination Reaction :
The pyrazine-2-amine moiety is introduced via nucleophilic substitution or coupling reactions. For instance, 2-chloropyrazine can react with cyclohexane-1-carboxylic acid under basic conditions to form the intermediate 3-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid. Catalysts such as palladium complexes or coupling agents like T3P (propyl phosphonic anhydride) enhance reaction efficiency.
Reaction Conditions :
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid. This step ensures improved stability and solubility for pharmaceutical applications.
Procedure :
- Dissolve the free base in anhydrous ethanol or ethyl acetate.
- Slowly add concentrated HCl (1–2 equivalents) under ice-cooling.
- Precipitate the hydrochloride salt via solvent evaporation or anti-solvent addition.
Resolution and Stereochemical Control
Chiral Resolution Techniques
Racemic mixtures of cyclohexane derivatives often require resolution to isolate enantiomerically pure forms. A patented method for trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid provides insights applicable to this compound:
Key Steps :
- Racemic Cyclohexane Synthesis : Cyclohex-4-ene-1,2-dicarboxylic acid is reduced using Raney nickel under hydrogen pressure.
- Resolution with R-1-Phenylethylamine : The racemic acid reacts with R-1-phenylethylamine to form diastereomeric salts, which are separated via fractional crystallization.
- Salt Breaking : The resolved salt is treated with aqueous NaOH, followed by HCl acidification to recover the enantiopure acid.
Optimization Metrics :
| Parameter | Optimal Condition | Purity Outcome |
|---|---|---|
| Resolving Agent | R-1-Phenylethylamine | >99% HPLC purity |
| Solvent for Crystallization | Ethanol/Water | 85–90% Yield |
Reaction Optimization Strategies
Catalytic Systems
The choice of catalyst significantly impacts yield and selectivity:
Comparative Catalyst Performance :
| Catalyst | Reaction Type | Yield (%) | Purity (%) |
|---|---|---|---|
| T3P | Amidation | 78–85 | 95–98 |
| Raney Nickel | Hydrogenation | 90–92 | >99 |
| Pd(OAc)₂ | Cross-Coupling | 65–70 | 90–92 |
Solvent and Temperature Effects
- Polar Aprotic Solvents : DMF and acetonitrile enhance coupling reactions but may require stringent drying.
- Low-Temperature Salt Formation : Prevents decomposition during HCl addition.
Analytical Characterization
Purity and Structural Validation
HPLC Analysis :
- Column : C18 reverse-phase.
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
- Retention Time : 8.2 min for the hydrochloride salt.
Spectroscopic Data :
- ¹H NMR (400 MHz, D₂O) : δ 8.41 (s, 1H, pyrazine-H), 3.92 (m, 1H, cyclohexane-H), 2.85 (m, 2H, CH₂).
- FT-IR : 1730 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (pyrazine ring).
Industrial-Scale Considerations
Cost-Effective Resolving Agent Recovery
The patent WO2014102808A1 highlights a closed-loop process for recovering R-1-phenylethylamine:
- Extraction : Post-resolution, the amine is extracted with chloroform.
- Recycling : Distillation removes chloroform, yielding >95% pure amine for reuse.
Economic Impact :
- Reduces resolving agent consumption by 40–50%.
- Lowers production costs by ~30% for large-scale batches.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, reduced forms of the compound, and other functionalized cyclohexane derivatives.
Scientific Research Applications
Pharmacological Applications
a. Anticancer Activity
Research has indicated that derivatives of pyrazinyl compounds exhibit promising anticancer properties. For instance, analogs of 3-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid have been evaluated for their ability to inhibit tumor cell proliferation. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways and cell cycle arrest .
b. Neurological Effects
The compound has been investigated for its potential role as a positive allosteric modulator of muscarinic acetylcholine receptors, particularly the M3 subtype. This activity is crucial for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia. In studies involving isolated rat bladder tissue, the compound demonstrated significant pharmacological effects, indicating its potential utility in enhancing cholinergic signaling .
c. Anti-inflammatory Properties
Recent investigations have also pointed towards the anti-inflammatory effects of pyrazinyl compounds. The structural characteristics of 3-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid allow it to interact with inflammatory pathways, potentially leading to reduced cytokine production and inflammation in various models .
Synthesis Strategies
The synthesis of 3-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride involves several key steps:
- Starting Materials : The synthesis typically begins with commercially available pyrazine derivatives and cyclohexane carboxylic acids.
- Reactions : Common reactions include Buchwald-Hartwig amination and other coupling strategies to form the desired amine linkages.
- Purification : The final product is often purified using recrystallization or chromatography techniques to achieve high purity levels suitable for biological testing .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electrostatic interactions plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Differences
Heterocyclic Influence: Pyrazine (target compound): Two nitrogen atoms at 1,4 positions enable dual hydrogen bonding and strong π-π stacking, advantageous for receptor binding . Pyrimidine (C₁₁H₁₅ClN₄O₂): Nitrogens at 1,3 positions alter electronic distribution, possibly affecting metabolic pathways .
Solubility: Hydrochloride salts generally improve solubility. Pyrazine and pyrimidine analogs exhibit higher solubility than non-heterocyclic derivatives (e.g., PBSQ8154) . Lipophilic groups (e.g., benzothiophene in C₁₀H₁₀ClNO₂S) reduce aqueous solubility .
Synthetic Accessibility :
Pharmacological and Stability Considerations
- Metabolic Stability : Pyrazine derivatives are resistant to oxidative metabolism, unlike pyrimidines, which may undergo degradation at specific positions .
- Toxicological Data: Limited information exists for most analogs, including the target compound. Toxicological studies are pending for many derivatives .
- Applications : Pyrazine-containing compounds are prioritized in drug development for kinase inhibition and antimicrobial activity, whereas pyridine analogs are less common .
Biological Activity
3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by a cyclohexane ring substituted with a pyrazine moiety and an amino acid structure. Its molecular formula is CHNO·HCl, and it exhibits properties typical of compounds that interact with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that derivatives of pyrazine-based compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazinecarboxamide derivatives demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 5-Bromo-4-hydroxyphenyl derivatives | High activity against M. tuberculosis |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Pyrazine derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and the inhibition of angiogenesis. The specific effects of this compound on cancer cell lines remain to be fully elucidated but are promising based on related compounds.
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Inhibition of Enzymatic Activity : A study demonstrated that pyrazole derivatives could inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive agents . This points to a potential pathway for the therapeutic application of related compounds.
- Antifungal Activity : Research on structurally similar pyrazole compounds revealed effective antifungal activity against various strains, suggesting a broader spectrum of biological activity for compounds within this class .
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in determining the efficacy of pyrazine derivatives. Compounds with specific substitutions on the pyrazine ring showed enhanced biological activities compared to their unsubstituted counterparts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with cyclohexane derivatives functionalized with pyrazine groups. Key steps include:
- Cyclohexane Intermediate Formation : Cyclohexane rings are modified via nucleophilic substitution or coupling reactions, e.g., introducing pyrazin-2-ylamino groups through Buchwald-Hartwig amination or SNAr reactions .
- Carboxylic Acid Functionalization : The carboxylic acid group is introduced via hydrolysis of esters or direct carboxylation under basic conditions .
- Salt Formation : The hydrochloride salt is generated by treating the free base with HCl, enhancing solubility and crystallinity .
- Characterization : Intermediates are validated using HPLC (≥95% purity), H/C NMR for structural confirmation, and mass spectrometry for molecular weight verification .
Q. How is the purity and stability of this compound assessed in pharmacological studies?
- Methodological Answer :
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients. Purity thresholds ≥95% are typical for research-grade material .
- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS. The hydrochloride salt form improves stability compared to free acids, reducing hygroscopicity .
Q. What role does the hydrochloride salt play in modulating solubility and bioavailability?
- Methodological Answer : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS) by forming ion-dipole interactions with water. This enhances bioavailability in in vivo studies, as confirmed by pharmacokinetic assays measuring plasma concentration-time curves .
Advanced Research Questions
Q. How do stereochemical variations in the cyclohexane ring influence the compound’s biological activity?
- Methodological Answer :
- Stereoisomer Synthesis : Chiral resolution (e.g., chiral HPLC or enzymatic kinetic resolution) separates cis and trans diastereomers .
- Activity Correlation : In vitro assays (e.g., enzyme inhibition or receptor binding) reveal stereospecific effects. For example, cis-configured derivatives show 10-fold higher PDE4 inhibition than trans isomers due to optimized binding pocket interactions .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities, aligning with experimental IC values .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC values across studies)?
- Methodological Answer :
- Source Validation : Cross-check compound purity (HPLC traces) and salt form (elemental analysis for Cl content) .
- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) and control for buffer ionic strength, which affects ligand-receptor interactions .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregate data from multiple studies, identifying outliers due to procedural variability .
Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale production?
- Methodological Answer :
- Process Optimization : Transition from batch to flow chemistry reduces reaction time (e.g., from 24h to 2h) and improves yield (70% → 90%) via precise temperature/pH control .
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted reagents, validated by TLC monitoring .
Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., PDE4 or kinase enzymes)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
